Boc-D-phe-pro-OH Boc-D-phe-pro-OH Boc-D-Phe-Pro-OH is a synthetic intermediate. It has been used in the synthesis of peptide thrombin inhibitors.

Brand Name: Vulcanchem
CAS No.: 38675-10-4
VCID: VC21540584
InChI: InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol

Boc-D-phe-pro-OH

CAS No.: 38675-10-4

Cat. No.: VC21540584

Molecular Formula: C19H26N2O5

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-phe-pro-OH - 38675-10-4

CAS No. 38675-10-4
Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
IUPAC Name (2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
Standard InChI Key ZPRHVPHDENDZTP-CABCVRRESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Chemical Identity and Structural Properties

Nomenclature and Identification

Boc-D-Phe-Pro-OH is formally known as N-(tert-butoxycarbonyl)-D-phenylalanyl-L-proline. This compound has several established identifiers in chemical databases and research literature . The compound possesses multiple synonyms that reflect its structure and nomenclature conventions used across different scientific disciplines.

Table 1: Identification Parameters of Boc-D-Phe-Pro-OH

ParameterValue
IUPAC Name(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
CAS Registry Numbers38675-10-4, 138971-65-0
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
European Community (EC) Number609-570-0
DSSTox Substance IDDTXSID401198018

The compound demonstrates a distinct chemical identity with multiple registry numbers and identifiers across various chemical databases, indicating its recognition and importance in biochemical research contexts .

Structural Characteristics

Boc-D-Phe-Pro-OH features a characteristic peptide backbone with specific stereochemistry that influences its biochemical interactions. The structure consists of a D-phenylalanine residue coupled to an L-proline residue, with the amino terminus protected by a tert-butoxycarbonyl (Boc) group . This stereochemical arrangement is crucial for its biological activity and applications in peptide synthesis.

The structural formula reveals several key functional groups:

  • A tert-butoxycarbonyl protecting group at the N-terminus

  • A D-configured phenylalanine with its characteristic phenyl side chain

  • An L-configured proline forming a cyclic structure within the peptide backbone

  • A free carboxylic acid at the C-terminus of the proline residue

This specific arrangement of functional groups and stereochemistry contributes to the compound's interactions with biological systems, particularly enzymes involved in proteolytic processes .

Physical and Chemical Properties

Solubility Profile

The solubility profile of Boc-D-Phe-Pro-OH would be expected to follow patterns common to other Boc-protected peptides. Given the presence of both hydrophobic (phenyl ring, Boc group) and hydrophilic (carboxylic acid) moieties, the compound likely demonstrates good solubility in organic solvents such as dimethylformamide (DMF), dichloromethane, and methanol, with limited solubility in water . This solubility pattern would be consistent with its application in peptide synthesis protocols that commonly employ organic solvents.

Stability Considerations

The stability of Boc-D-Phe-Pro-OH is an important consideration for its storage and use in laboratory settings. The Boc protecting group is acid-labile but generally stable under basic and neutral conditions. The compound should be stored under cool, dry conditions to prevent degradation of the Boc group or hydrolysis of the peptide bond .

Synthetic Approaches and Preparation

General Synthetic Routes

The synthesis of Boc-D-Phe-Pro-OH typically follows standard peptide coupling procedures. The general approach involves the coupling of Boc-protected D-phenylalanine with L-proline using appropriate coupling reagents. This process generally requires the following steps:

  • Protection of D-phenylalanine amino group with a Boc group

  • Activation of the carboxylic acid of Boc-D-phenylalanine

  • Coupling with L-proline to form the dipeptide

  • Purification of the final compound

The specific coupling reagents may include carbodiimides (such as DCC or EDC) along with additives like hydroxybenzotriazole (HOBt) to minimize racemization and improve coupling efficiency .

Protecting Group Strategy

The use of the Boc protecting group in Boc-D-Phe-Pro-OH is significant for its synthetic utility. The Boc group provides:

  • Protection of the amino group during peptide coupling reactions

  • Stability under basic conditions and mild nucleophiles

  • Selective deprotection under acidic conditions (typically using TFA)

This protecting group strategy allows for the orthogonal protection and deprotection steps that are essential in peptide synthesis, particularly when building larger peptide sequences .

Biochemical Significance and Applications

Role in Peptide Research

Boc-D-Phe-Pro-OH serves as an important building block in peptide chemistry research. Its unique features make it valuable for several applications:

  • As a precursor for the synthesis of longer peptides

  • As a component in the development of enzyme inhibitors

  • In structure-activity relationship studies of bioactive peptides

The specific stereochemistry of this compound (D-Phe followed by L-Pro) creates a distinct spatial arrangement that can be crucial for biological activity when incorporated into larger peptides .

Structure-Activity Relationships

The structural features of Boc-D-Phe-Pro-OH contribute to its potential biological activities. Research on related compounds has shown that:

  • The D-configuration of phenylalanine is often crucial for recognition by specific enzymes

  • The proline residue induces a turn in the peptide backbone, affecting the three-dimensional structure

  • The Boc group can influence binding affinity through hydrophobic interactions

In studies of similar peptide structures, modifications to the N-terminal blocking group have demonstrated significant effects on enzyme binding affinities. For example, research on Boc-D-Phe-Pro-Arg-OMe showed that the nature of the N-terminal protecting group substantially influences the compound's affinity for thrombin . This suggests that the Boc group in Boc-D-Phe-Pro-OH might similarly affect its interactions with target enzymes.

Comparative Analysis with Related Compounds

Structural Comparison with Related Peptides

Boc-D-Phe-Pro-OH shares structural similarities with several related compounds that have been more extensively studied:

Table 2: Comparison of Boc-D-Phe-Pro-OH with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Boc-D-Phe-Pro-OHC19H26N2O5362.4Base structure
Boc-D-Phe-Pro-Arg-OHC25H38N6O6518.6Additional arginine residue
Boc-D-PhenylalanineC14H19NO4265.3Lacks proline residue

This comparison highlights the incremental structural modifications that distinguish Boc-D-Phe-Pro-OH from related compounds, potentially affecting their respective biochemical properties and applications .

Binding Affinity Considerations

Research on related compounds provides insights into how structural modifications affect binding affinity. Studies on compounds containing the D-Phe-Pro sequence with various N-terminal blocking groups have demonstrated that these modifications significantly impact binding affinity to enzymes like thrombin .

For instance, research has shown that compounds with different N-terminal modifications of the D-Phe-Pro-Arg sequence exhibit varying binding affinities to thrombin:

Table 3: Binding Affinities of Related D-Phe-Pro-Arg Compounds to Thrombin

CompoundKi (μM)
H-D-Phe-Pro-Arg-OMe0.58 ± 0.02
Boc-D-Phe-Pro-Arg-OMe7.8 ± 0.1
Ac-D-Phe-Pro-Arg-OMe60 ± 12

This data, while pertaining to extended peptides containing arginine, suggests that the Boc group in Boc-D-Phe-Pro-OH might similarly influence binding interactions with target enzymes . The research indicates that the Boc group can provide favorable hydrophobic interactions but may also affect the positioning of other parts of the molecule in the enzyme binding site.

Implications for Drug Design

The structural features of Boc-D-Phe-Pro-OH and related compounds have important implications for rational drug design. Research on similar peptides has revealed several key principles:

  • Altering the structure of an inhibitor at one site can affect binding at an unchanged distal site

  • Minor alterations in inhibitor structure can lead to significant reorganization of neighboring protein structure

  • These reorganizations can define alternate binding motifs that may be exploited in drug design

These principles, derived from studies on related compounds, suggest potential applications for Boc-D-Phe-Pro-OH in the development of enzyme inhibitors and therapeutic peptides .

Research Methodologies and Analytical Techniques

Characterization Methods

The characterization of Boc-D-Phe-Pro-OH typically employs various analytical techniques to confirm identity and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for three-dimensional structural analysis

These methods collectively provide comprehensive characterization of the compound's structural features and physicochemical properties .

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